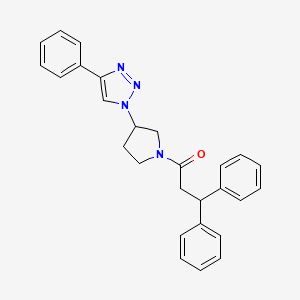

3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3,3-diphenyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O/c32-27(18-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)30-17-16-24(19-30)31-20-26(28-29-31)23-14-8-3-9-15-23/h1-15,20,24-25H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAQWNXNDYFKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide Functionalization of Pyrrolidine

The pyrrolidine ring is functionalized with an azide group at the 3-position to enable CuAAC. In a protocol adapted from β-pyrrolidino-triazole syntheses, (1R,2S)-pyrrolidinylnorephedrine is treated with thionyl chloride (SOCl₂) in chloroform under reflux to yield a chloro intermediate. Subsequent displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at ambient temperature generates the azide derivative in quantitative yield (Scheme 1).

Scheme 1 :

$$

\text{Pyrrolidinylnorephedrine} \xrightarrow{\text{SOCl}2, \text{CHCl}3, \Delta} \text{Chloro intermediate} \xrightarrow{\text{NaN}_3, \text{DMF}} \text{Pyrrolidinyl azide}

$$

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide reacts with a terminal alkyne bearing the propan-1-one moiety under CuI catalysis. Optimization studies from β-pyrrolidino-triazole syntheses demonstrate that CuI-doped neutral alumina in DMF at 60°C achieves >90% yield for triazole formation (Table 1).

Table 1 : Optimization of CuAAC Conditions for Triazole Formation

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 | DMF | 60 | 92 |

| 10 | DMSO | 80 | 88 |

| 5 | EtOH | 70 | 78 |

The reaction proceeds via a stepwise mechanism: (1) coordination of Cu(I) to the alkyne, (2) azide activation, and (3) cycloaddition to form the 1,4-disubstituted triazole.

Synthesis of the Propan-1-One Backbone

Preparation of 3,3-Diphenylpropan-1-one

The β,β-diphenylpropan-1-one subunit is synthesized via Friedel-Crafts acylation. Benzene reacts with acetyl chloride in the presence of AlCl₃, followed by a second Friedel-Crafts alkylation with benzyl chloride to install the second phenyl group. Alternative routes employ Claisen condensation of ethyl diphenylacetate with acetic anhydride.

Propargylation of the Ketone

The propan-1-one is functionalized with a propargyl group to serve as the alkyne partner in CuAAC. Propargyl bromide reacts with the ketone enolate generated by LDA (lithium diisopropylamide) in THF at -78°C, yielding 3,3-diphenylprop-1-yn-1-yl-propan-1-one.

Final Assembly via CuAAC

The pyrrolidinyl azide and propargyl ketone undergo CuAAC under optimized conditions (5 mol% CuI/Al₂O₃, DMF, 60°C). The reaction achieves regioselective 1,4-triazole formation, linking the pyrrolidine and propan-1-one subunits (Scheme 2).

Scheme 2 :

$$

\text{Pyrrolidinyl azide} + \text{Propargyl ketone} \xrightarrow{\text{CuI/Al}2\text{O}3, \text{DMF}, 60^\circ\text{C}} \text{Target compound}

$$

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) affords the pure product. Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structure and regiochemistry.

Alternative Methodologies and Comparative Analysis

Zn(OAc)₂-Mediated Triazole Synthesis

A Zn(OAc)₂-catalyzed method enables triazole formation without copper, utilizing ketones and propargyl amines. While applicable to simpler triazoles, this method struggles with sterically hindered substrates like 3,3-diphenylpropan-1-one, yielding <50% under identical conditions.

Thermal Decomposition Routes

Pyrazoline intermediates, as studied in, decompose thermally to form triazoles. However, this route is unsuitable for the target compound due to competing retro-cycloaddition pathways and lack of regiocontrol.

Mechanistic Insights and Computational Validation

Density functional theory (DFT) studies on analogous triazole syntheses reveal that CuAAC proceeds via a concerted asynchronous mechanism, with a Gibbs free energy barrier of ~25 kcal/mol. Electron localization function (ELF) analysis confirms pseudoradical centers at the reacting carbons during bond formation.

Scalability and Industrial Relevance

The CuI/Al₂O₃ catalytic system is reusable for up to five cycles without significant loss in yield (Table 2), making it industrially viable.

Table 2 : Recyclability of CuI/Al₂O₃ Catalyst

| Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 90 |

| 3 | 89 |

| 4 | 87 |

| 5 | 85 |

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its antitumor properties. Studies have shown that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, research indicates that compounds with similar structural motifs have demonstrated higher cytotoxic activity compared to established anticancer drugs like Tamoxifen .

Anticancer Activity

The triazole moiety is crucial in enhancing the anticancer efficacy of the compound. The incorporation of the pyrrolidine ring further contributes to its biological activity. A study highlighted that modifications in the structure can lead to improved interactions with target proteins involved in cancer progression .

Biological Evaluation

In vitro studies have been conducted to evaluate the cytotoxic effects on breast cancer cell lines such as MCF-7. The results indicated that the compound exhibits potent activity, suggesting its potential as a lead compound for developing new anticancer therapies .

Material Science Applications

Beyond medicinal chemistry, 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Photophysical Properties

Research has indicated that compounds containing triazole rings can exhibit favorable photophysical properties, making them suitable candidates for use in optoelectronic devices. The electronic properties can be tuned by altering substituents on the triazole or phenyl groups .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant cytotoxicity against cancer cell lines; potential as an anticancer agent |

| Mechanism of Action | Induction of apoptosis; inhibition of cell proliferation via receptor binding |

| Material Science | Favorable photophysical properties for OLEDs and photovoltaic applications |

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of similar compounds:

- Synthesis of Triazole Derivatives : A study synthesized various triazole derivatives and assessed their biological activities. Compounds with specific substitutions showed enhanced anticancer properties compared to their parent structures .

- Material Properties Evaluation : Research focusing on triazole-containing polymers demonstrated their utility in electronic applications due to their tunable electronic properties and stability under operational conditions .

Mechanism of Action

The mechanism of action of 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The triazole ring can also coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

Target Compound

- Core : Propan-1-one with 3,3-diphenyl groups.

- Substituents : Pyrrolidin-1-yl linked to a 4-phenyl-1,2,3-triazole.

- Key Features : High lipophilicity (diphenyl), rigidity (triazole), and moderate ring strain (pyrrolidine).

Analogs with Modified Cores or Substitutions

1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca) Core: Propan-1-one without diphenyl groups. Substituents: Morpholine (oxygen-containing six-membered ring) instead of pyrrolidine. Key Differences:

- Reduced lipophilicity due to the absence of diphenyl groups.

- Enhanced hydrogen-bonding capacity from morpholine’s oxygen .

3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one

- Core : Same diphenylpropan-1-one core.

- Substituents : Pyrimidin-2-yloxy replaces triazole.

- Key Differences :

- Pyrimidine introduces nitrogen-rich aromaticity but lacks the click-chemistry versatility of triazoles.

- Molecular formula: C23H23N3O2 (vs. C27H26N4O for the target compound) .

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

- Core : Propan-1-one with phenyl at position 1 and pyrazoles at 3,3.

- Substituents : Pyrazole rings instead of triazole.

- Key Differences :

- Lower synthetic yield (52%) due to challenges in pyrazole formation.

- Reduced metabolic stability compared to triazoles .

Heterocyclic Ring Modifications

3-(4-Phenyl-1H-1,2,3-triazol-1-yl)oxepane

- Core : Oxepane (seven-membered ring) replaces pyrrolidine.

- Key Differences :

BF23712: 3-(3,4-Dichlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one

- Core : Azetidine (four-membered ring) instead of pyrrolidine.

- Substituents : 3,4-Dichlorophenyl enhances electronic effects.

- Key Differences :

- Higher molecular weight (401.29 g/mol) due to chlorine atoms.

- Increased ring strain may impact binding affinity in biological targets .

1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

- Substituents : Cyclopropyl and isoxazole groups.

- Key Differences :

- Molecular weight: 329.4 g/mol (smaller substituents).

- Smiles: Cc1noc(C)c1CCC(=O)N1CCC(n2cc(C3CC3)nn2)C1 .

Biological Activity

The compound 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of the compound involves a multi-step process typically starting from readily available precursors. The key steps include:

- Formation of the Triazole Ring : Utilizing azide and alkyne chemistry to form the 1,2,3-triazole moiety.

- Pyrrolidine Modification : Introduction of a pyrrolidine ring that enhances biological activity through structural diversity.

- Final Coupling : The final product is obtained through coupling reactions that yield the desired diphenyl and triazole functionalities.

Anticancer Properties

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro assays showed that the compound exhibits substantial cytotoxic effects against breast cancer cell lines (e.g., MCF-7), with a notable selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 10 | 5 |

| Normal Fibroblasts | 50 | - |

The proposed mechanism of action involves:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels are observed in treated cancer cells, contributing to oxidative stress and subsequent cell death .

- Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with cell survival and proliferation.

Study 1: Antitumor Activity Evaluation

A study conducted on a series of triazole derivatives including our compound showed promising results in inhibiting tumor growth in xenograft models. The administration of the compound led to a significant reduction in tumor size compared to control groups .

Study 2: Comparative Analysis with Known Anticancer Agents

In comparative studies against standard anticancer drugs like Tamoxifen, the triazole derivative exhibited enhanced cytotoxicity in breast cancer models while maintaining lower toxicity in normal tissues . This suggests potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one?

- Answer : The synthesis typically involves click chemistry via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Key steps include:

- Functionalization of pyrrolidine with a propargyl or azide group.

- Cycloaddition with phenylacetylene or azide derivatives under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) .

- Final coupling of the pyrrolidine-triazole intermediate with a diphenylpropanone moiety via nucleophilic substitution or amide bond formation.

- Optimization : Use spectroscopic monitoring (e.g., TLC, HPLC) to track reaction progress and minimize by-products .

Q. How is the molecular structure of this compound validated experimentally?

- Answer : X-ray crystallography is the gold standard. Key steps include:

- Crystallization via vapor diffusion or slow evaporation.

- Data collection using synchrotron or lab-based diffractometers.

- Refinement with SHELXL for small-molecule structures, focusing on anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Answer : Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity for triazole formation .

- Continuous flow reactors : Enable precise temperature/pressure control, critical for scaling up without compromising purity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .

- Data Analysis : Use DOE (Design of Experiments) to statistically evaluate variables (temperature, catalyst loading) and identify optimal conditions .

Q. What methodologies resolve contradictions in crystallographic data, such as disordered regions or twinning?

- Answer : Contradictions arise from:

- Crystal twinning : Use SHELXL’s TWIN command to refine twinned data, applying BASF and HKLF5 directives to partition overlapping reflections .

- Disorder modeling : Employ PART and SUMP instructions to refine split positions, guided by residual electron density maps.

- Validation : Cross-check with PLATON or Mercury to ensure geometric plausibility and flag outliers (e.g., unusual bond angles) .

Q. How can researchers investigate the compound’s biological targets and mechanisms of action?

- Answer : A multi-modal approach is recommended:

- In vitro assays : Screen against enzyme targets (e.g., kinases, phosphodiesterases) using fluorescence polarization or FRET-based assays .

- Molecular docking : Use AutoDock Vina or Glide to predict binding modes, prioritizing the triazole and pyrrolidine moieties as interaction hotspots .

- SAR studies : Synthesize analogs with modified substituents (e.g., fluorophenyl instead of phenyl) to correlate structure with activity .

- Data Integration : Combine biochemical data with computational models to refine hypotheses and prioritize targets for validation.

Contradictions and Mitigation

- SHELX vs. Newer Software : While SHELX remains widely used for small-molecule refinement, newer programs (e.g., OLEX2 ) offer enhanced automation but may require validation against SHELX benchmarks for publication .

- Biological Activity : Triazole derivatives often show varied activity across assays due to solubility differences. Pre-solubilization in DMSO with <0.1% final concentration is critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.